2-Chloro-5-(trifluoromethyl)cyclohex-1-ene-1-carbonitrile
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Overview
Description
2-Chloro-5-(trifluoromethyl)cyclohex-1-ene-1-carbonitrile is a chemical compound with the molecular formula C8H7ClF3N and a molecular weight of 209.6 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a carbonitrile group attached to a cyclohexene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)cyclohex-1-ene-1-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chlorocyclohexanone with trifluoromethyl iodide in the presence of a base, followed by the addition of a cyanide source to introduce the carbonitrile group . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)cyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)cyclohex-1-ene-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)cyclohex-1-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific signaling pathways, leading to changes in cellular processes such as gene expression, protein synthesis, or metabolic activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)benzaldehyde
- 2-Chloro-5-(trifluoromethyl)phenol
Uniqueness
Compared to similar compounds, 2-Chloro-5-(trifluoromethyl)cyclohex-1-ene-1-carbonitrile is unique due to its cyclohexene ring structure, which imparts different chemical reactivity and physical properties. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .
Biological Activity
2-Chloro-5-(trifluoromethyl)cyclohex-1-ene-1-carbonitrile, with the CAS number 2102410-42-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews current research findings, structure-activity relationships (SAR), and potential applications of this compound in various biological contexts.
- Molecular Formula : C10H8ClF3N
- Molecular Weight : 209.59 g/mol
- Structure : The compound features a cyclohexene ring substituted with chlorine and trifluoromethyl groups, which are known to influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the realm of antiplasmodial effects and potential applications in oncology.
Antiplasmodial Activity
A study focusing on the antiplasmodial activity against Plasmodium falciparum highlighted that derivatives with similar structural motifs showed significant inhibitory effects. The compound's mechanism appears to involve disruption of mitochondrial functions, which is critical for the survival of the malaria parasite .
Cytotoxicity Studies
In cytotoxicity assays using L6 rat skeletal myoblasts, compounds structurally related to this compound were evaluated. The selectivity index (SI) was calculated to assess the safety profile relative to efficacy. Compounds with similar structures exhibited varying degrees of cytotoxicity, suggesting that modifications to the chemical structure can enhance therapeutic indices .
Structure-Activity Relationships (SAR)
The structural modifications significantly influence the biological activity of compounds related to this compound. Key observations include:
- Trifluoromethyl Group : Enhances lipophilicity and may improve membrane permeability.
- Chlorine Substitution : Influences binding affinity to biological targets.
Compound | Activity (IC50 µM) | Selectivity Index |
---|---|---|
Compound A | 0.269 | 460 |
Compound B | 9.325 | 21.71 |
Compound C | 4.662 | 19.27 |
Case Studies
- Antimalarial Efficacy : A derivative of the compound was tested against chloroquine-sensitive strains of P. falciparum. Results indicated a peak activity at sub-micromolar concentrations during late-stage trophozoite development .
- Potential Anticancer Applications : Preliminary studies suggest that compounds with similar frameworks may exhibit anticancer properties through modulation of apoptosis pathways and inhibition of tumor growth in various cancer cell lines .
Properties
CAS No. |
2102410-42-2 |
---|---|
Molecular Formula |
C8H7ClF3N |
Molecular Weight |
209.59 g/mol |
IUPAC Name |
2-chloro-5-(trifluoromethyl)cyclohexene-1-carbonitrile |
InChI |
InChI=1S/C8H7ClF3N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h6H,1-3H2 |
InChI Key |
LPYFMTWLBRZAPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(CC1C(F)(F)F)C#N)Cl |
Origin of Product |
United States |
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